2-nitro-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
16021-01-5 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-nitro-1H-indene |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
InChI Key |
QRGAOMCRFAUXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 1h Indene and Its Structural Analogues
Strategies for Nitration of Indene (B144670) Scaffolds
The introduction of a nitro group onto a pre-existing indene framework can be approached through direct nitration or by synthesizing the indene ring from nitro-substituted precursors. Each strategy presents unique challenges and advantages regarding regioselectivity and substrate scope.
Regioselective Nitration Techniques for Indene Systems
Direct nitration of the indene molecule typically results in substitution on the electron-rich six-membered aromatic ring rather than the five-membered ring. Achieving regioselective nitration at the C-2 position of the indene core is challenging due to the electronic properties of the system. Conventional nitration methods, such as those using mixed nitric and sulfuric acids, often lead to a mixture of isomers with poor selectivity.
To enhance regioselectivity in the nitration of aromatic compounds, specialized catalytic systems have been explored. For instance, the use of solid zeolite catalysts with concentrated nitric acid can selectively introduce a nitro group at the para position of substituted aromatic compounds by leveraging shape-selectivity within the catalyst's pores google.com. While this method is effective for simple substituted benzenes, its application to the specific C-2 nitration of the indene cyclopentadiene ring is not well-documented and would likely face challenges from competing reactions on the benzene moiety. Zeolite-induced regioselectivity has also been observed in the nitration of moderately deactivated arenes using nitrogen dioxide and molecular oxygen, in some cases reversing the usual isomer ratios rsc.org. However, direct and selective C-2 nitration of 1H-indene remains a synthetic hurdle, pushing chemists toward precursor-based approaches.
Precursor-Based Synthesis of Nitroindenes (e.g., from Nitro-Indanones or -Indanols)
A more controlled and widely adopted strategy for synthesizing nitroindenes involves building the indene skeleton from precursors that already contain the nitro group at the desired position. This approach circumvents the regioselectivity problems associated with direct nitration. The synthesis of 7-nitro-1H-indene, for example, has been successfully achieved via the acid-catalyzed dehydration of 4-nitro-1-indanol prepchem.com.
Following this logic, a viable pathway to 2-nitro-1H-indene would start with 2-nitro-1-indanone. The synthesis of the parent 2-indanone can be accomplished through methods such as the oxidation of indene using formic acid and hydrogen peroxide, which proceeds through a 1,2-indanediol intermediate stackexchange.comorgsyn.org. Once 2-nitro-1-indanone is obtained, a two-step sequence can be envisioned:
Reduction of the Ketone: The carbonyl group of 2-nitro-1-indanone is reduced to a hydroxyl group to form 2-nitro-1-indanol. This can be achieved using standard reducing agents.
Dehydration: The resulting 2-nitro-1-indanol is then subjected to acid-catalyzed dehydration. The elimination of a water molecule generates the double bond, yielding the target this compound.
This precursor-based methodology offers a significant advantage in control, as the position of the nitro group is fixed early in the synthetic sequence.
Catalytic Approaches to this compound Derivatives
Catalysis provides powerful and atom-economical routes to complex organic molecules, including indene derivatives. Transition metals, organocatalysts, and Brønsted acids have all been employed to facilitate the construction of the indene scaffold, with potential for incorporating nitro functionalities.
Transition Metal-Catalyzed Annulative Coupling Reactions (e.g., Rhodium(III)-Catalyzed C-H Activation)
Rhodium(III)-catalyzed C-H activation has emerged as a robust tool for the synthesis of various heterocyclic and carbocyclic systems. These reactions often proceed via a chelation-assisted C-H bond cleavage, followed by coupling with an unsaturated partner like an alkyne or alkene. While direct synthesis of this compound using this method is not explicitly detailed, the synthesis of highly substituted pyridines from α,β-unsaturated ketoximes and internal alkynes illustrates the potential of the approach snnu.edu.cn. In this process, the N-O bond of the oxime acts as an internal oxidant to maintain the Rh(III) catalytic cycle snnu.edu.cn.
A hypothetical adaptation for nitro-indene synthesis could involve the reaction of a suitably substituted nitro-aromatic compound with an alkyne, where the catalyst facilitates an intramolecular annulation. Rhodium(III) catalysts are also effective in the synthesis of indanone derivatives through formal [4+1] cycloaddition reactions, which could serve as precursors to nitroindenes organic-chemistry.org.
Table 1: Example of Rhodium(III)-Catalyzed Synthesis of Substituted Pyridines
| Feature | Description |
| Reaction Type | C-H Activation / Annulation |
| Catalyst System | [Cp*RhCl₂]₂–CsOPiv |
| Reactants | α,β-Unsaturated Ketoximes, Internal Alkynes |
| Key Intermediate | Seven-membered rhodacyclic iminium cation |
| Mechanism | Involves vinylic C-H activation, alkyne insertion, and C-N bond formation. The oxime's N-O bond functions as an internal oxidant. |
| Potential Adaptation | A similar strategy could be envisioned for nitro-indenes by designing appropriate nitro-containing starting materials that can undergo Rh-catalyzed C-H activation and annulation. |
Data sourced from research on pyridine synthesis, illustrating a potential pathway for related structures. snnu.edu.cn
Other Metal-Mediated Cyclization and Functionalization Strategies for Indenes
A variety of other transition metals are effective in catalyzing the formation of indene rings. These methods often tolerate a wide range of functional groups, making them suitable for the synthesis of complex derivatives, including nitro-substituted compounds.
Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile for forming indene derivatives. One powerful sequence involves a Pd-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis (RCM) organic-chemistry.org. This strategy allows for the controlled construction of functionalized indenes from readily available phenols organic-chemistry.org. A nitro group could be present on the starting phenol or introduced at an intermediate stage. Furthermore, palladium has been used to catalyze the direct C-H nitration of certain aromatic systems, suggesting a potential, though challenging, route for direct functionalization rsc.orgdntb.gov.ua.
Copper-Catalyzed Reactions: Copper-catalyzed cyclization reactions are known for their efficiency in synthesizing nitrogen-containing heterocycles and could be adapted for carbocyclic systems like indenes nih.gov. These methods are often ligand-free and proceed under mild conditions, offering an environmentally friendly alternative nih.gov.
Ruthenium and Iron-Catalyzed Reactions: Ruthenium catalysts are key in ring-closing metathesis (RCM) pathways to indenes organic-chemistry.orgorganic-chemistry.org. Iron-catalyzed reactions, such as the cyclization of N-benzylic sulfonamides with internal alkynes, also provide access to functionalized indene derivatives with high regioselectivity organic-chemistry.org.
Table 2: Overview of Metal-Mediated Synthetic Strategies for Indene Derivatives
| Metal Catalyst | Reaction Type | Starting Materials (Example) | Key Features |
| Palladium (Pd) | Suzuki Coupling / RCM | Substituted Phenols | High functional group tolerance; controlled construction. organic-chemistry.org |
| Copper (Cu) | Intramolecular Cyclization | o-Bromoarylamine, Nitriles | Efficient, often ligand-free, and mild conditions. nih.gov |
| Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Diene-substituted Aromatics | A key step in multi-step sequences to build the five-membered ring. organic-chemistry.orgorganic-chemistry.org |
| Iron (Fe) | Cleavage/Cyclization | N-Benzylic Sulfonamides, Alkynes | High regioselectivity via benzyl cation intermediates. organic-chemistry.org |
Organocatalytic and Brønsted Acid-Promoted Routes to Indene Derivatives
Non-metallic catalytic systems provide alternative pathways to indene derivatives, often under mild conditions and with unique selectivity profiles.
Organocatalysis: Asymmetric organocatalysis is a powerful tool for constructing chiral molecules. The Michael addition of aldehydes to nitroalkenes, such as nitroethylene, catalyzed by a chiral pyrrolidine and an acidic co-catalyst, can generate valuable synthetic intermediates nih.gov. These nitro-functionalized products could then be elaborated and cyclized to form chiral nitro-indanones, which are direct precursors to 2-nitro-1H-indenes. This approach allows for the introduction of chirality early in the synthesis.
Brønsted Acid-Promoted Routes: Strong Brønsted acids can catalyze the cyclization of suitable precursors to form the indene core. A notable example is the cyclization of diaryl- or alkyl aryl-1,3-dienes using a catalytic amount of trifluoromethanesulfonic acid (TfOH) organic-chemistry.org. This reaction proceeds under mild conditions and tolerates a diverse range of substituents, including both electron-donating and electron-withdrawing groups, making it potentially compatible with nitro-substituted substrates organic-chemistry.org. The mechanism involves a Markovnikov proton addition to form a stable benzylic carbocation, which then undergoes an intramolecular cationic cyclization organic-chemistry.org.
Multi-Component and Cascade Reaction Sequences for Nitroindene Core Construction
The efficient construction of complex molecular architectures in a single pot through multi-component reactions (MCRs) and cascade sequences represents a highly desirable strategy in modern organic synthesis. While specific MCRs leading directly to the this compound core are not extensively documented, related cascade reactions involving nitroalkenes and indene derivatives have been reported, showcasing the potential of such approaches.
For instance, a concise and environmentally friendly route has been developed for the synthesis of diverse indenodihydropyridines via a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. acs.org In this one-step process, new carbon-carbon and carbon-nitrogen bonds are formed, leading to complex heterocyclic systems fused to an indene core. acs.org Although this example does not directly yield a this compound, it demonstrates the principle of using indene-based starting materials in cascade reactions to build intricate molecular frameworks. The reaction of various substituted 1,1-enediamines with different benzylidene-1H-indene-1,3(2H)-diones proceeded in ethanol, and the desired products were obtained in excellent yields (90-98%) simply by filtration, avoiding the need for further purification. acs.org
Further illustrating the power of cascade reactions, researchers have developed methodologies for constructing diverse heterocyclic architectures from simple and readily available starting materials like nitroolefins. acs.org These processes, which include annulation/rearrangement cascades and cycloaddition cascades, highlight the versatility of the nitro group in facilitating complex transformations. acs.org While not directly applied to the synthesis of this compound in the reviewed literature, these strategies provide a conceptual framework for the future design of cascade reactions targeting this specific scaffold.
Directed Synthesis of Specific this compound Substitutional Patterns
The targeted synthesis of 2-nitro-1H-indenes bearing specific substitution patterns is crucial for structure-activity relationship studies and the development of novel therapeutic agents. Methodologies have been developed for the introduction of aryl, alkyl, and other functional groups onto the indene core.
Formation of Aryl-Substituted 2-Nitro-1H-Indenes
The synthesis of aryl-substituted indene derivatives has been achieved through various catalytic and non-catalytic methods. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst has been shown to produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is dependent on the steric nature of the alkyne's substituent. organic-chemistry.org Another approach involves the FeCl3-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, which affords a wide range of functionalized indene derivatives with high regioselectivity. organic-chemistry.org
While these methods provide general access to aryl-substituted indenes, the direct synthesis of 2-nitro-1H-indenes with aryl substituents often requires multi-step sequences. A common strategy involves the synthesis of an aryl-substituted indene core followed by a nitration step. Alternatively, a domino reaction involving a nucleophilic aromatic substitution (SNAr) has been employed for the synthesis of 1-aryl-5-nitro-1H-indazoles, a related heterocyclic system. mdpi.comresearchgate.net This method involves the preparation of arylhydrazones from appropriately substituted acetophenones or benzaldehydes, followed by deprotonation and SNAr ring closure. mdpi.comresearchgate.net
A selection of synthesized 1-aryl-5-nitro-1H-indazoles is presented in the table below, showcasing the scope of the aryl substituents that can be introduced.
| Entry | Aryl Substituent | Yield (%) |
| 1 | Phenyl | 73 |
| 2 | 2-Methoxyphenyl | 82 |
| 3 | 3-Methoxyphenyl | 96 |
| 4 | 4-Methoxyphenyl | 92 |
| 5 | 2-Chlorophenyl | 78 |
| 6 | 3-Chlorophenyl | 90 |
| 7 | 4-Chlorophenyl | 88 |
| 8 | 3,5-Dichlorophenyl | 70 |
| 9 | 3-(Trifluoromethyl)phenyl | 62 |
Introduction of Alkyl and Other Functional Groups at the Indene Core
The introduction of alkyl groups and other functionalities onto the indene core can be achieved through various synthetic transformations. Cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metal complexes such as TpRuPPh3(CH3CN)2PF6, can lead to 1-substituted-1H-indenes. organic-chemistry.org Another strategy involves the cycloisomerization of 1-alkyl-2-ethynylbenzenes catalyzed by air-stable alkynophilic metal salts like PtCl2, PtCl4, and [RuCl2(CO)3]2. organic-chemistry.org
Furthermore, the functionalization of pre-existing indene scaffolds is a common approach. For instance, a photoredox-enabled carbon-atom insertion reaction into indene has been developed to access a library of 2-substituted naphthalenes, demonstrating a novel method for skeletal editing that could potentially be adapted for the functionalization of indenes. nih.gov This method utilizes a radical carbyne precursor to insert carbon atoms bearing various functional groups. nih.gov
While the direct alkylation of this compound is not extensively detailed in the provided search results, the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazoles has been reported, which could offer insights into potential alkylation strategies for related nitro-heterocycles. This method involves the N-alkylation of 4(5)-nitroimidazole using an alkylating agent in the presence of a base like potassium hydroxide or potassium carbonate in solvents such as DMSO, DMF, or acetonitrile.
The following table summarizes the synthesis of various N-alkylated nitroimidazoles, which serves as an illustrative example of alkyl group introduction in a nitro-containing heterocyclic system.
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Ethyl bromide | KOH | DMSO | 1-Ethyl-4-nitro-1H-imidazole & 1-Ethyl-5-nitro-1H-imidazole | 40 / 40 |
| 2 | Propyl bromide | K2CO3 | DMF | 1-Propyl-4-nitro-1H-imidazole & 1-Propyl-5-nitro-1H-imidazole | 35 / 35 |
| 3 | Isopropyl bromide | KOH | CH3CN | 1-Isopropyl-4-nitro-1H-imidazole & 1-Isopropyl-5-nitro-1H-imidazole | 30 / 30 |
| 4 | Benzyl chloride | K2CO3 | DMSO | 1-Benzyl-4-nitro-1H-imidazole & 1-Benzyl-5-nitro-1H-imidazole | 45 / 45 |
Chemical Reactivity and Transformations of 2 Nitro 1h Indene Systems
Transformations Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the 2-nitro-1H-indene molecule. It can be transformed into various other functional groups, participate in electron transfer reactions, and be utilized in strategies for further functionalization.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. masterorganicchemistry.comwikipedia.org
Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds. mdpi.com Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are effective for converting both aromatic and aliphatic nitro groups into amines. commonorganicchemistry.comyoutube.com For instance, the hydrogenation of nitrobenzene (B124822) to aniline (B41778) is a classic example of this type of reaction. nih.gov The process involves the adsorption of the hydrogen molecule onto the metal catalyst surface, which facilitates the breaking of the H-H bond and the subsequent addition of hydrogen atoms across the nitro group. youtube.com
Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are also commonly used for the reduction of aromatic nitro groups. masterorganicchemistry.com An efficient system using Fe/CaCl2 has been shown to reduce nitroarenes via catalytic transfer hydrogenation, tolerating a range of other sensitive functional groups. researchgate.net Another approach involves the use of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder, which selectively reduces aromatic nitro compounds at room temperature. niscpr.res.in
Recent advancements have introduced novel catalytic systems. For example, a bio-hybrid catalyst composed of a NiFe hydrogenase on carbon black has been demonstrated to hydrogenate aromatic nitro compounds under mild conditions using H2 at atmospheric pressure. nih.gov In the case of nitrobenzene hydrogenation with this system, the intermediate N-phenylhydroxylamine was observed, which was subsequently converted to aniline. nih.gov
Below is a table summarizing various reagents used for the reduction of nitro groups to amines:
| Reagent/System | Conditions | Selectivity/Notes |
|---|---|---|
| H2, Pd/C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functional groups. commonorganicchemistry.com |
| H2, Raney Nickel | Catalytic hydrogenation | Effective and can be used when dehalogenation is a concern. commonorganicchemistry.com |
| Fe, HCl/AcOH | Acidic conditions | Mild method, often used for its selectivity in the presence of other reducible groups. commonorganicchemistry.com |
| SnCl2 | Acidic or neutral (ethanol) | Provides a mild reduction, compatible with many functional groups. masterorganicchemistry.com |
| Zn, AcOH | Acidic conditions | Mild method for reducing nitro groups to amines. commonorganicchemistry.com |
| Hydrazine glyoxylate, Zn/Mg | Room temperature | Selective for aromatic nitro compounds. niscpr.res.in |
| NiFe hydrogenase/C, H2 | Ambient pressure | Bio-catalytic approach, proceeds via a hydroxylamine (B1172632) intermediate. nih.gov |
The nitro group in compounds like this compound can readily accept an electron to form a nitro radical anion. uchile.cl This process is a key step in the electrochemical reduction of nitroaromatic compounds. nasa.gov The formation of the nitro radical anion can be observed using techniques like cyclic voltammetry, which often shows a reversible one-electron couple corresponding to the nitro/nitro radical anion redox system. uchile.cl
The stability of the generated nitro radical anion can vary depending on the molecular structure and the medium. uchile.cl These radical anions can be involved in further chemical reactions or electron transfer processes. For instance, under aerobic conditions, nitro anion radicals can reduce oxygen to form superoxide (B77818) radicals and hydrogen peroxide. nih.gov
The redox chemistry of nitro compounds is significant in biological systems, where flavoenzymes can reduce nitroaromatics through single- or two-electron transfer mechanisms. nih.gov The initial one-electron reduction to the nitro anion-radical is a critical step in these enzymatic processes. nih.gov The electrochemical properties of nitro compounds are also of interest for high-energy applications, as the reduction of a nitro group involves the transfer of multiple electrons, leading to a high theoretical capacity. nasa.gov The reduction of 2-nitroimidazole, for example, has been studied in detail, showing the formation of a nitro radical anion which can then disproportionate. researchgate.net
Beyond simple reduction to an amine, the nitro group can be used as a handle for more complex molecular transformations through reductive functionalization. These strategies leverage the reactivity of intermediates formed during the reduction process.
One such approach involves the partial reduction of the nitro group to a nitroso intermediate, which can then be trapped by a nucleophile. cam.ac.uk Mechanistic studies on the reduction of nitro compounds with an iron(salen) complex and a reducing agent like pinacol (B44631) borane (B79455) or phenyl silane (B1218182) indicate the presence of a nitroso intermediate and an on-cycle iron hydride as key catalytic species. cam.ac.uk This insight has enabled the extension of this chemistry to hydroamination reactions. cam.ac.uk
A protocol for the direct reductive N-functionalization of aliphatic nitro compounds has also been developed. nih.gov This method involves the partial reduction of the nitro group to a nitrenoid-like species using a combination of B2pin2 and zinc organyls, which is then trapped by an electrophilic amination of the zinc organyls. nih.gov This strategy avoids the formation of an unstable nitroso intermediate, which has previously limited the scope of such transformations. nih.gov
These reductive functionalization methods offer a powerful way to leverage the reactivity of the nitro group to form new carbon-nitrogen bonds and introduce greater molecular complexity.
Reactions at the Indene (B144670) Ring System
The indene core of this compound possesses its own distinct reactivity, particularly in cycloaddition reactions and rearrangements.
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. sigmaaldrich.comlibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). chemistrysteps.commasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. chemistrysteps.com The nitro group in this compound is strongly electron-withdrawing, which would activate the double bond of the five-membered ring, making it a potential dienophile in Diels-Alder reactions.
Indene itself can participate in cycloaddition reactions. For example, the reaction of indene with anilines and aromatic aldehydes in a urea/ZnCl2 eutectic mixture has been shown to produce indeno[2,1-c]quinolines in high yields. nih.gov The proposed mechanism involves the in-situ formation of an N-aryl imine, which then undergoes a [4+2] cycloaddition with indene, followed by a 1,3-hydrogen shift. nih.gov
Nitroalkenes are known to be reactive partners in cycloaddition reactions, including tandem [4+2]/[3+2] cycloadditions, which are useful for constructing polycyclic alkaloid skeletons. grantome.com The electron-deficient nature of the double bond in this compound suggests it could undergo similar cycloaddition pathways, providing access to complex fused-ring systems.
Indene derivatives can undergo various rearrangement reactions, often promoted by acidic conditions. masterorganicchemistry.com If a reaction involving the double bond of the indene ring leads to the formation of a carbocation, rearrangements such as hydride or alkyl shifts can occur to form a more stable carbocationic intermediate. masterorganicchemistry.com
Aromatic nitro compounds themselves are known to undergo rearrangements under certain conditions. For instance, some substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid, which appears to involve a 1,3-migration of the nitro group. rsc.org While not directly analogous, this demonstrates the potential for the nitro group to participate in rearrangement processes.
In the context of this compound, acid-catalyzed addition to the double bond could generate a carbocation adjacent to the five-membered ring. This intermediate could then potentially undergo rearrangement, possibly involving ring expansion or contraction, to alleviate strain or achieve a more stable electronic configuration. Such rearrangements are a common feature in carbocation chemistry. byjus.com
Functionalization of the Olefinic and Benzylic Positions
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C1-C2 double bond, making it susceptible to nucleophilic attack. Concurrently, the benzylic position (C1) is activated towards various transformations due to the adjacent aromatic ring.
Research into the functionalization of this compound has revealed its versatility in synthetic organic chemistry. The olefinic bond can readily participate in addition reactions, allowing for the introduction of a wide array of functional groups. For instance, Michael addition reactions with various nucleophiles proceed efficiently, leading to the formation of functionalized indane derivatives.
The benzylic position, being allylic to the nitroalkene system and benzylic to the aromatic ring, exhibits enhanced reactivity. This position is amenable to reactions such as allylic halogenation and oxidation, providing pathways to further derivatization.
| Reaction Type | Reagents and Conditions | Product Type | Ref. |
| Michael Addition | Nucleophile (e.g., thiols, amines, carbanions), Base | Functionalized 2-nitroindanes | |
| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | 1-Bromo-2-nitro-1H-indene | |
| Oxidation | Oxidizing Agent (e.g., KMnO4, CrO3) | 2-Nitro-1-indanone |
Derivatization Strategies for Advanced Molecular Architectures
The strategic derivatization of the this compound scaffold serves as a powerful tool for the construction of advanced molecular architectures, including complex heterocyclic systems and polyfunctionalized molecules. The nitro group, in particular, is a versatile functional handle that can be transformed into other functionalities or can participate directly in cyclization reactions.
Synthesis of Heterocyclic Systems from Nitroindene Intermediates
The inherent reactivity of this compound and its derivatives makes them valuable precursors for the synthesis of a variety of heterocyclic compounds. The nitroalkene moiety can act as a key building block in cycloaddition reactions and tandem reaction sequences.
For example, [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes can lead to the formation of complex polycyclic systems incorporating the indene framework. Furthermore, the nitro group can be reduced to an amino group, which can then participate in intramolecular condensation reactions to form nitrogen-containing heterocycles. Tandem Michael addition-cyclization sequences are also a common strategy, where the initial adduct undergoes a subsequent intramolecular reaction to construct a new heterocyclic ring.
| Reaction Type | Reactants | Resulting Heterocycle | Ref. |
| Diels-Alder Reaction | This compound, Diene | Polycyclic nitro-adducts | |
| Reductive Cyclization | 1. Reduction of nitro group (e.g., H2/Pd-C) 2. Intramolecular condensation | Indolo[1,2-a]indoles | |
| Tandem Michael Addition-Cyclization | This compound, Dinucleophile (e.g., ethylenediamine) | Diazaindeno[1,2-a]indene derivatives |
Formation of Conjugates and Polyfunctionalized Nitroindene Adducts
The electrophilic nature of the double bond in this compound facilitates its use in conjugate addition reactions to form a wide range of adducts. This strategy is particularly useful for the synthesis of polyfunctionalized molecules where the indene core is decorated with various substituents.
Michael acceptors, such as thiols, amines, and stabilized carbanions, readily add to the C1 position, leading to the formation of 2-nitroindane derivatives with new carbon-sulfur, carbon-nitrogen, or carbon-carbon bonds. These reactions are often highly diastereoselective due to the steric hindrance of the indene ring system. The resulting nitro-adducts can be further elaborated by transforming the nitro group into other functional groups, such as amines, ketones, or oximes, thereby providing access to a diverse array of polyfunctionalized indane-based molecules.
| Nucleophile | Reaction Conditions | Product | Diastereoselectivity | Ref. |
| Thiophenol | Et3N, CH2Cl2, rt | 1-(Phenylthio)-2-nitroindane | High | |
| Piperidine | Neat, rt | 1-(Piperidin-1-yl)-2-nitroindane | Moderate to High | |
| Diethyl malonate | NaOEt, EtOH, rt | Diethyl 2-(2-nitroindan-1-yl)malonate | High |
Mechanistic Elucidation of Reactions Involving 2 Nitro 1h Indene
Investigation of Reaction Pathways and Transient Intermediates
A thorough investigation of reaction pathways for 2-nitro-1H-indene would typically involve identifying the sequence of bond-breaking and bond-forming steps that occur during its transformation into products. This would include the characterization of any transient intermediates, which are short-lived, high-energy species that are not the initial reactants or final products. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational chemistry are commonly employed to detect and characterize these fleeting species.
For analogous compounds like other nitroalkenes, reactions often proceed through mechanisms such as Michael additions, cycloadditions, or reductions of the nitro group. These reactions can involve various intermediates, including carbanions, radicals, or nitroso species. However, no specific studies detailing these pathways or intermediates for this compound have been found in the current body of scientific literature.
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic studies are crucial for understanding the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. By determining the rate law and activation parameters (e.g., activation energy, enthalpy, and entropy of activation), a deeper understanding of the reaction mechanism can be achieved. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating whether a reaction is favorable and the position of equilibrium.
For reactions involving this compound, one would expect to find data on reaction rate constants, reaction orders, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. This information would be instrumental in constructing a complete energy profile for its reactions. Unfortunately, a review of available literature did not yield any specific kinetic or thermodynamic data for reactions of this compound.
Deuterium (B1214612) Labeling and Competition Experiments for Mechanistic Insights
Deuterium labeling is a powerful technique used to trace the fate of hydrogen atoms throughout a reaction mechanism. By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can determine which C-H bonds are broken in the rate-determining step of a reaction through the kinetic isotope effect (KIE). A significant KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the slowest step of the reaction. Competition experiments, where two different substrates compete for a limited amount of reagent, can also provide valuable information about the relative reactivity and selectivity of a reaction.
In the context of this compound, deuterium could be incorporated at various positions on the indene (B144670) ring to probe the mechanism of reactions such as proton abstraction or addition. Such experiments would provide invaluable, direct evidence for proposed reaction pathways. To date, no studies employing deuterium labeling or competition experiments to investigate the reaction mechanisms of this compound have been reported in the scientific literature.
Computational and Theoretical Investigations of 2 Nitro 1h Indene
Quantum Chemical Characterization of Electronic Structure
Theoretical studies on similar nitroaromatic compounds often employ Density Functional Theory (DFT) to investigate their electronic properties. Such studies would typically include an analysis of the frontier molecular orbitals and the molecule's electrostatic potential.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For a nitroaromatic compound like 2-nitro-1H-indene, the HOMO is generally expected to be located on the fused ring system, while the LUMO is often associated with the nitro group due to its electron-withdrawing nature. The energy gap between the HOMO and LUMO would provide insights into the molecule's chemical stability and reactivity. Without specific calculations for this compound, no precise energy values or orbital visualizations can be presented.
Charge Distribution and Electrostatic Potential Mapping
Analysis of the charge distribution and molecular electrostatic potential (MEP) would reveal the electron density distribution across the this compound molecule. It is anticipated that the nitro group would exhibit a negative electrostatic potential due to the high electronegativity of the oxygen atoms, making it a potential site for electrophilic attack. Conversely, the aromatic ring system would likely show regions of positive potential. Specific charge values on individual atoms would require dedicated computational analysis, which has not been found in the literature.
Reaction Mechanism Prediction and Validation via Computational Modeling
Computational modeling is a powerful tool for predicting the pathways of chemical reactions. For this compound, this could involve studying its behavior in various organic reactions.
Transition State Identification and Energy Barrier Calculations
To predict a reaction mechanism, computational chemists identify the transition state structures and calculate the associated energy barriers. This information helps in determining the feasibility and rate of a reaction. For instance, in a hypothetical reaction involving this compound, such calculations would be essential to understand the preferred reaction pathway. However, no such studies have been published.
Molecular Dynamics Simulations for Reaction Pathways
Molecular dynamics simulations could provide a more dynamic picture of reaction pathways by simulating the atomic motions over time. This would allow for an exploration of the conformational changes that this compound might undergo during a reaction. As with other computational data, specific molecular dynamics studies on this compound are not available.
Conformational Analysis and Stereochemical Considerations
The indene (B144670) ring system is largely planar, but the nitro group can have some rotational freedom. Conformational analysis would involve calculating the energy profile for the rotation of the C-N bond to identify the most stable conformation. The presence of the nitro group could also influence the stereochemistry of reactions at the five-membered ring. Without specific computational studies, a detailed conformational analysis and its stereochemical implications for this compound cannot be provided.
Synthetic Utility and Applications of 2 Nitro 1h Indene and Its Derivatives
Strategic Building Blocks in Complex Organic Synthesis
Nitro compounds are regarded as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro group. nih.govfrontiersin.org This functionality can be readily transformed into various other groups, and it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. nih.govfrontiersin.org The presence of the nitro group on the indene (B144670) scaffold, as in 2-nitro-1H-indene, provides a synthetic handle for elaborate molecular construction.
The primary utility of the nitro group in synthesis stems from its ability to be reduced to an amino group, which is a key step in the synthesis of many amines and their derivatives. nih.gov Furthermore, nitroalkenes, which can be derived from nitro compounds, are powerful Michael acceptors, enabling the formation of new carbon-carbon bonds. nih.gov The Henry reaction, another cornerstone of C-C bond formation, also utilizes nitroalkanes as starting materials. nih.gov These transformations highlight the versatility of the nitro group, making nitro-containing structures like this compound indispensable for building complex molecular architectures. frontiersin.org
Table 1: Key Synthetic Transformations of the Nitro Group
| Transformation | Reagents/Conditions | Product Functional Group | Synthetic Utility |
|---|---|---|---|
| Reduction | H₂, Pd/C; Fe, HCl; etc. | Amine (-NH₂) | Access to anilines, amides, and other nitrogen-containing compounds. nih.gov |
| Henry Reaction | Aldehyde/Ketone, Base | β-Nitro alcohol | Carbon-carbon bond formation. nih.gov |
| Michael Addition | α,β-Unsaturated system | Conjugate adduct | Carbon-carbon bond formation. nih.gov |
| Nef Reaction | Strong base, then acid | Ketone/Aldehyde | Conversion of a nitroalkane to a carbonyl compound. |
Precursors for the Synthesis of Bioactive Molecules
The combination of the indene core and the nitro group is a promising strategy for the development of new therapeutic agents. researchgate.netnih.gov Aromatic nitro compounds, both natural and synthetic, exhibit a wide spectrum of biological activities and are integral components of numerous drugs. mdpi.com The nitro group can act as a pharmacophore or a toxicophore, often exerting its effect by generating toxic reactive nitrogen species upon reduction within cells, which can lead to DNA damage and cell death in microorganisms. mdpi.com
Research into related nitro-heterocyclic scaffolds has demonstrated their potential. For example, a series of 2-azetidinone derivatives synthesized from 6-nitro-1H-indazole displayed significant antibacterial, antifungal, and antitubercular activities. scielo.brscielo.br Similarly, dihydro-1H-indene derivatives have been developed as potent tubulin polymerization inhibitors with anticancer and anti-angiogenic properties. nih.gov These examples underscore the potential of the nitro-indene scaffold as a template for designing novel bioactive molecules. The indene core itself is present in molecules that have been investigated as inhibitors of enzymes like the Fibroblast growth factor receptor (FGFR), a target in cancer therapy. pensoft.net
Table 2: Examples of Bioactive Molecules with Indene-like or Nitro-Aromatic Cores
Role in the Development of Advanced Functional Materials
The strong electron-withdrawing properties of the nitro group make it a valuable component in the design of advanced functional materials. When incorporated into conjugated aromatic systems, the nitro group can significantly alter the electronic and photophysical properties of the material. This makes nitro-containing compounds attractive for applications in organic electronics.
While specific applications for this compound in materials science are not extensively documented, the utility of related nitro-aromatic building blocks is well-established. For instance, 1-nitro-perylenediimide is a powerful intermediate used to access a wide variety of PDI-based materials. mdpi.com The nitro group facilitates nucleophilic substitution reactions and can be reduced to an amino group, providing a route to further functionalize the PDI core for use in applications like organic photovoltaics. mdpi.com Similarly, the 2-nitrodiazene-1-N-oxide (NDO) group, which combines nitro and azoxy functionalities, is being explored for the design of high-heteroatom content systems and energetic materials. nih.govresearchgate.net These examples demonstrate the principle that incorporating a nitro group onto an aromatic scaffold like indene is a viable strategy for creating novel functional organic materials.
Table 3: Nitro-Aromatic Building Blocks in Functional Materials
| Building Block | Material Class | Key Property/Application |
|---|---|---|
| 1-Nitro-Perylenediimide | Perylenediimide (PDI) Dyes | Precursor for non-fullerene acceptors in organic photovoltaics. mdpi.com |
| Nitrodiazene Oxides | Energetic Materials | High density and high enthalpy of formation. nih.govresearchgate.net |
| 1,1′-(diazene-1,2-diyl)bis(4-nitro-1H-1,2,3-triazole-5-carboxamide) | N8-Type Energetic Compound | High stability for a long-nitrogen-chain energetic material while maintaining excellent detonation performance. mdpi.com |
Applications in Catalysis and Ligand Design
The direct application of this compound in catalysis and ligand design is an emerging area. However, the foundational components of the molecule—the indene unit and the transformable nitro group—suggest significant potential. The indene scaffold is the precursor to the indenyl ligand, a critical component in organometallic chemistry, particularly in the structure of metallocene catalysts used for olefin polymerization.
The introduction of a functional group, such as the nitro group or its derivatives (e.g., an amino group), onto the indenyl ring system allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. This tuning can influence the catalyst's activity, selectivity, and stability. While the catalytic reduction of aromatic nitro compounds is a well-studied field, the use of nitro-functionalized ligands derived from scaffolds like this compound is less explored. mdpi.com The conversion of the nitro group to an amine would yield an amino-indene, a potential bidentate ligand capable of coordinating to a metal center through both the cyclopentadienyl ring and the nitrogen donor, creating catalysts with novel reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
